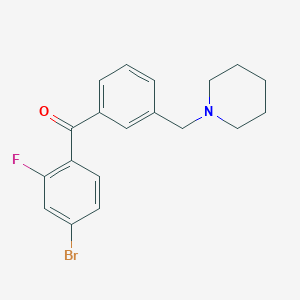

4-Bromo-2-fluoro-3'-piperidinomethyl benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

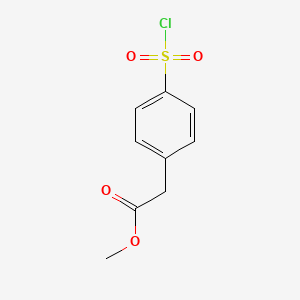

4-Bromo-2-fluoro-3'-piperidinomethyl benzophenone is a useful research compound. Its molecular formula is C19H19BrFNO and its molecular weight is 376.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Metabolic Studies and Radiopharmaceutical Applications

4-Bromo-2-fluoro-3'-piperidinomethyl benzophenone and its derivatives are primarily used in metabolic studies and the development of radiopharmaceuticals. One of the derivatives, ID-4708-(piperidine-14C), is a neuroleptic agent synthesized for use in metabolic studies. The synthesis involves a Mannich reaction and Grignard reaction, culminating in the formation of ID-4708-(piperidine-14 C) through a series of reductions, oxidations, and hydrolysis, indicating the compound's versatility in metabolic research (Nakatsuka, Kawahara, & Yoshitake, 1981). Additionally, a benzophenone-based labeling compound has been synthesized for comparative imaging studies, utilizing PET and SPECT, demonstrating the compound's application in advanced medical imaging techniques (Li, Ding, Gifford, Fowler, & Gatley, 2003).

Synthesis and Chemical Reactivity

The compound also plays a role in synthesizing structurally complex molecules. For instance, 2-fluorotropone's reaction with piperidine leading to 2-piperidinotropone showcases the chemical reactivity of related compounds, providing insights into synthetic pathways for generating novel molecules (Pietra & Cima, 1971). Similarly, 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide synthesis involves bromination and condensation reactions, further illustrating the compound's utility in synthesizing medically significant compounds like atorvastatin calcium (Yi-fan, 2010).

Fluorescence and Spectroscopy

In fluorescence studies, 1-Bromo-4-(2,2-diphenylvinyl) benzene, a related compound, exhibits remarkable fluorescence properties, indicating potential applications in materials science and sensing technologies (Zuo-qi, 2015). Moreover, the use of NMR spectroscopy and computational modeling in understanding the chemoselectivity of Grignard reagent formation underlines the compound's relevance in detailed chemical analysis and education (Hein, Kopitzke, Nalli, Esselman, & Hill, 2015).

Propriétés

IUPAC Name |

(4-bromo-2-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrFNO/c20-16-7-8-17(18(21)12-16)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNRQUCAAFIQQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643156 |

Source

|

| Record name | (4-Bromo-2-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-40-3 |

Source

|

| Record name | Methanone, (4-bromo-2-fluorophenyl)[3-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

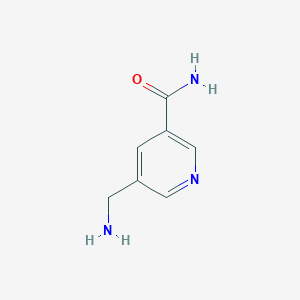

![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)